molecular formula C17H15N5O3 B2366454 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide CAS No. 518018-67-2

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide

Cat. No.: B2366454
CAS No.: 518018-67-2
M. Wt: 337.339
InChI Key: APPFCUOBJZNBIX-YBFXNURJSA-N
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Description

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.339. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds containing the benzimidazole scaffold, including derivatives similar to (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide, have been synthesized and characterized in various studies. For instance, novel N-acylhydrazones incorporating the imidazo[1,2-a]pyridine scaffold have been synthesized, showcasing the versatility of these compounds in chemical synthesis. The synthesized compounds were characterized by spectroscopic analyses, indicating the presence of mixtures of conformers (Evrard et al., 2022).

Catalytic Applications

The use of nitro-functionalized imidazolium salts, including compounds with benzimidazole and nitrobenzyl moieties, has been explored as alternatives to traditional organic solvents in catalysis. These compounds have shown promise in promoting various organic and catalytic reactions, demonstrating their potential as green chemistry alternatives (Ren et al., 2011).

Crystal Structure Analysis

The crystal structure of compounds structurally related to this compound has been determined, providing insight into their molecular geometry and intermolecular interactions. For example, the crystal structure of 10-(4-nitrobenzyl)-3,7,9,11-tetraoxo-2,4,6,8,10-pentaaza[3.3.3]propellane has been elucidated, highlighting the utility of such analyses in understanding the properties of these compounds (Yang et al., 2016).

Antibacterial and Cytotoxicity Studies

N-Heterocyclic carbene–silver(I) acetate complexes, derived from imidazole and benzimidazole precursors, have been synthesized and evaluated for their antibacterial and cytotoxic activities. These studies have shown that such complexes exhibit medium to high antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxicity against cancer cell lines, demonstrating their potential in medicinal chemistry (Patil et al., 2011).

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-17(8-9-21-12-18-15-6-1-2-7-16(15)21)20-19-11-13-4-3-5-14(10-13)22(24)25/h1-7,10-12H,8-9H2,(H,20,23)/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPFCUOBJZNBIX-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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